

In-Depth Technical Guide: Synthesis and Purification of Ac-ILVAGK-NH₂

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Compound of Interest

Compound Name: Ac-ILVAGK-NH₂

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This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the peptide **Ac-ILVAGK-NH₂**. The methodologies detailed herein are based on established principles of solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC).

Introduction

The peptide **Ac-ILVAGK-NH₂** is a hexapeptide with an acetylated N-terminus and an amidated C-terminus. These modifications are often introduced to synthetic peptides to increase their stability against enzymatic degradation and to mimic the structure of native proteins, potentially enhancing their biological activity.^[1] This guide outlines a representative protocol for its chemical synthesis and purification.

Synthesis of Ac-ILVAGK-NH₂ via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of **Ac-ILVAGK-NH₂** is most efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Synthesis Strategy

The synthesis proceeds from the C-terminus (Lysine) to the N-terminus (Isoleucine). A Rink Amide resin is employed to generate the C-terminal amide upon final cleavage.^[2] The N-terminus is acetylated on-resin after the final amino acid coupling.

Materials and Reagents

Reagent	Supplier	Grade
Rink Amide AM Resin (100-200 mesh)	Various Suppliers	Synthesis Grade
Fmoc-L-Lys(Boc)-OH	Various Suppliers	Synthesis Grade
Fmoc-L-Gly-OH	Various Suppliers	Synthesis Grade
Fmoc-L-Ala-OH	Various Suppliers	Synthesis Grade
Fmoc-L-Val-OH	Various Suppliers	Synthesis Grade
Fmoc-L-Leu-OH	Various Suppliers	Synthesis Grade
Fmoc-L-Ile-OH	Various Suppliers	Synthesis Grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)	Various Suppliers	Synthesis Grade
HOBt (Hydroxybenzotriazole)	Various Suppliers	Synthesis Grade
DIPEA (N,N-Diisopropylethylamine)	Various Suppliers	Synthesis Grade
Piperidine	Various Suppliers	Synthesis Grade
DMF (N,N-Dimethylformamide)	Various Suppliers	HPLC Grade
DCM (Dichloromethane)	Various Suppliers	HPLC Grade
Acetic Anhydride	Various Suppliers	Reagent Grade
TFA (Trifluoroacetic Acid)	Various Suppliers	Reagent Grade
TIS (Triisopropylsilane)	Various Suppliers	Reagent Grade
Water	-	Deionized

Experimental Protocol: SPPS

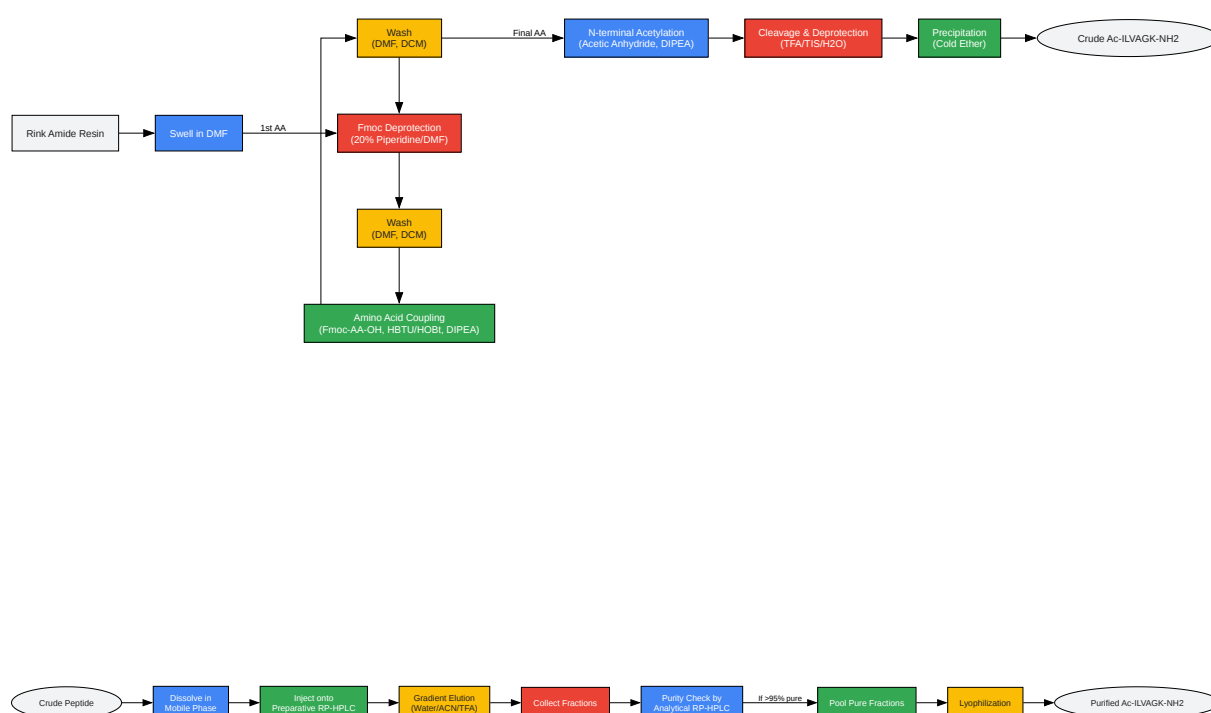
This protocol is based on a 0.1 mmol synthesis scale.

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes.
 - Drain the solution.
 - Repeat the treatment with 20% piperidine in DMF for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling (First Amino Acid: Fmoc-L-Lys(Boc)-OH):
 - Dissolve Fmoc-L-Lys(Boc)-OH (4 eq), HBTU (3.9 eq), HOBT (4 eq), and DIPEA (8 eq) in DMF.
 - Add the coupling solution to the resin and agitate for 2 hours.
 - Wash the resin with DMF (5 times) and DCM (3 times).
 - Confirm coupling completion with a Kaiser test.
- Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for the following amino acids in order: Gly, Ala, Val, Leu, Ile.
- N-terminal Acetylation:
 - After the final Fmoc deprotection of the N-terminal Isoleucine, wash the resin with DMF.
 - Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 1 hour.^[3]
 - Wash the resin with DMF (5 times) and DCM (3 times).
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.

SPPS Workflow Diagram



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